N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure at room temperature. This involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are straightforward and efficient, yielding the desired product with excellent purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-(4-BROMO-2-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives:
Properties
Molecular Formula |
C18H15BrFN5OS |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H15BrFN5OS/c1-10-22-23-18-25(10)24-15(11-5-3-2-4-6-11)16(27-18)17(26)21-14-8-7-12(19)9-13(14)20/h2-9,15-16,24H,1H3,(H,21,26) |
InChI Key |
JYKQDGQITFIVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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